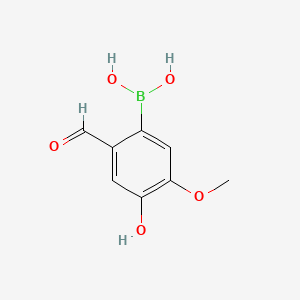
Benzyl (1-carbamimidoylcyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (1-carbamimidoylcyclopropyl)carbamate is an organic compound with the molecular formula C12H16ClN3O2 It is a derivative of carbamic acid and features a benzyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
Benzyl (1-carbamimidoylcyclopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 1-carbamimidoylcyclopropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .
Another method involves the use of 1,1’-carbonyldiimidazole as a coupling agent. This reagent facilitates the formation of the carbamate linkage by reacting with the amine and benzyl alcohol derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.
化学反応の分析
Types of Reactions
Benzyl (1-carbamimidoylcyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl amine derivatives.
科学的研究の応用
Benzyl (1-carbamimidoylcyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of benzyl (1-carbamimidoylcyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as catalytic hydrogenation, to reveal the free amine group .
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyclopropyl and carbamimidoyl groups.
tert-Butyl carbamate: Another carbamate derivative used as a protecting group for amines.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis with different removal conditions.
Uniqueness
Benzyl (1-carbamimidoylcyclopropyl)carbamate is unique due to its combination of a benzyl group, a cyclopropyl ring, and a carbamimidoyl group. This structure provides specific reactivity and stability, making it valuable in various synthetic and research applications.
特性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
benzyl N-(1-carbamimidoylcyclopropyl)carbamate |
InChI |
InChI=1S/C12H15N3O2/c13-10(14)12(6-7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,13,14)(H,15,16) |
InChIキー |
PWJFIUWMKQFVIK-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=N)N)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13483467.png)
![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)
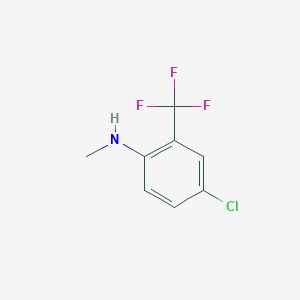

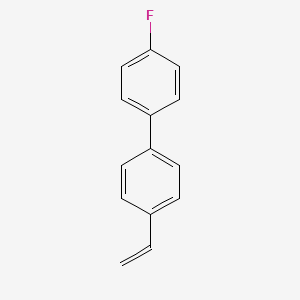
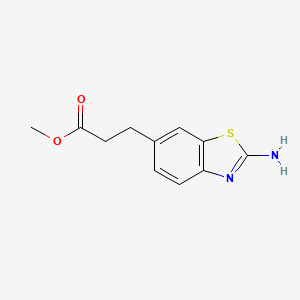
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
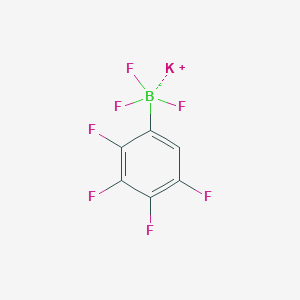
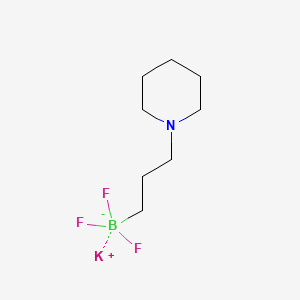
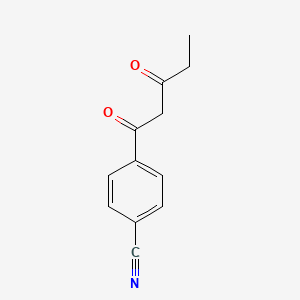
![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)

